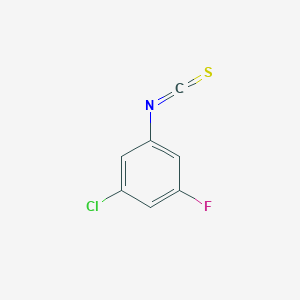

5-Chloro-3-fluorophenyl Isothiocyanate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3ClFNS |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

1-chloro-3-fluoro-5-isothiocyanatobenzene |

InChI |

InChI=1S/C7H3ClFNS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |

InChI Key |

CMMQLNMZMBJQAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 3 Fluorophenyl Isothiocyanate and Analogues

Established Synthetic Pathways for Aromatic Isothiocyanates from Primary Amines

The conversion of primary aromatic amines, such as 5-chloro-3-fluoroaniline, into the corresponding isothiocyanates is the most direct and widely studied approach. Two principal methodologies have become standards in the field: those mediated by carbon disulfide and those employing thiophosgene (B130339) or related reagents.

Carbon Disulfide-Mediated Routes and Desulfurization Strategies

A predominant method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. nih.govnih.gov This salt is then treated with a desulfurizing agent to yield the final isothiocyanate product. nih.gov This two-step process can often be performed as a "one-pot" procedure, where the dithiocarbamate intermediate is generated and consumed in situ. nih.govrsc.org

The choice of desulfurizing agent is critical and a variety of reagents have been developed, each with distinct advantages. Common agents include tosyl chloride, propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), and sodium persulfate. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, a facile protocol using tosyl chloride for the decomposition of dithiocarbamate salts has proven effective for a range of alkyl and aryl amines. organic-chemistry.org Similarly, T3P® is recognized as a benign and efficient desulfurating agent that simplifies work-up due to the formation of water-soluble by-products. organic-chemistry.org The synthesis of electron-deficient aryl isothiocyanates, a category that includes halogenated compounds, can be effectively achieved using this general approach. beilstein-journals.org

| Desulfurization Agent | Key Features | Typical Reaction Conditions | Ref. |

| Tosyl Chloride | General and facile for various amines. | Amine, CS₂, Et₃N, then Tosyl Chloride. | organic-chemistry.org |

| Sodium Persulfate (Na₂S₂O₈) | Works well in water; suitable for one-pot methods. | Amine, CS₂, base in H₂O, then Na₂S₂O₈. | nih.govrsc.org |

| Propane Phosphonic Acid Anhydride (T3P®) | "Green" reagent, water-soluble by-products. | Two-step, one-pot reaction with amine, CS₂, and T3P®. | organic-chemistry.org |

| Cyanuric Chloride (TCT) | Effective for highly electron-deficient aromatic amines. | Dithiocarbamate intermediate treated with TCT at 0 °C. | beilstein-journals.org |

| Iodine | Environmentally acceptable, cost-effective. | Dithiocarbamate salt, I₂, NaHCO₃ in a biphasic system. | cbijournal.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Desulfurizing agent that generates gaseous by-products. | Amine, CS₂, then Boc₂O. | cbijournal.com |

Thiophosgene and Related Thiocarbonyl Transfer Reagent Approaches

The direct reaction of a primary amine with thiophosgene (CSCl₂) is a classic and rapid method for producing isothiocyanates. nih.govgoogle.com However, the high toxicity and volatility of thiophosgene have driven the development of safer alternatives, known as thiocarbonyl transfer reagents. nih.govcbijournal.com

Surrogates for thiophosgene include triphosgene, di-(2-pyridyl) thionocarbamate, and 1,1′-thiocarbonyldiimidazole. nih.gov Phenyl chlorothionoformate has also been used effectively in either a one-pot or a two-step process. organic-chemistry.org The two-step approach, in particular, is versatile and works well for synthesizing highly electron-deficient aryl isothiocyanates, which are often challenging substrates for the one-pot method. organic-chemistry.org While these reagents mitigate some of the hazards associated with thiophosgene, they can be less readily available and may lead to thiourea (B124793) by-products. cbijournal.com

Exploration of Novel and Sustainable Synthetic Routes to 5-Chloro-3-fluorophenyl Isothiocyanate

In response to the growing demand for environmentally friendly chemical processes, research has increasingly focused on developing novel and sustainable methods for isothiocyanate synthesis.

Green Chemistry Principles Applied to Isothiocyanate Synthesis

A key aspect of green chemistry is the use of non-toxic, readily available reagents and environmentally benign solvents. The use of water as a solvent for the carbon disulfide route, facilitated by desulfurizing agents like sodium persulfate, represents a significant step towards a greener process. rsc.org This approach is not only more environmentally friendly but also allows for simple and practical purification procedures, often avoiding column chromatography. rsc.org

Catalytic Strategies for Enhanced Efficiency in Halogenated Phenyl Isothiocyanate Synthesis

Catalysis offers a pathway to enhance reaction efficiency, reduce waste, and enable transformations under milder conditions. Visible-light photoredox catalysis, using organic dyes like Rose Bengal, has emerged as a powerful tool for promoting the synthesis of isothiocyanates from amines and carbon disulfide under mild, metal-free conditions. organic-chemistry.org This method shows broad substrate compatibility and is noted for its simplicity and environmental friendliness. organic-chemistry.org

Other catalytic systems are also being explored. For example, copper-catalyzed reactions have been developed for isothiocyanation. chemrxiv.org The development of catalytic methods is particularly relevant for the synthesis of halogenated phenyl isothiocyanates, as these electron-deficient substrates can be less reactive in traditional synthetic routes. cbijournal.com

Multi-component Reactions and One-Pot Transformations

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. ciac.jl.cn Many modern methods for isothiocyanate synthesis from primary amines and carbon disulfide are designed as one-pot procedures. nih.govrsc.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov

These protocols, which combine the formation of the dithiocarbamate salt and its subsequent desulfurization into a single operational sequence, are highly efficient for a wide range of substrates. organic-chemistry.orgbeilstein-journals.org For example, a general and facile one-pot protocol has been developed for preparing a broad range of alkyl and aryl isothiocyanates under aqueous conditions. nih.gov Such streamlined approaches are advantageous for large-scale production and reduce the generation of waste associated with multiple work-up and purification steps. nih.gov

Precursor Chemistry and Intermediate Transformations Leading to this compound

The synthesis of aryl isothiocyanates, including this compound, typically originates from the corresponding aniline (B41778) derivative. The primary precursor for this synthesis is 5-chloro-3-fluoroaniline. The transformation of the amino group (-NH₂) of the aniline into the isothiocyanate group (-NCS) is the core of the synthesis.

A predominant method for this conversion involves the use of thiophosgene (CSCl₂) or a thiophosgene equivalent. While effective, the high toxicity of thiophosgene has led to the development of alternative thiocarbonyl-transfer reagents. rsc.org These alternatives include thiocarbonyldiimidazole and di-2-pyridyl thiocarbonate. rsc.org

Another common pathway involves the reaction of the primary amine (5-chloro-3-fluoroaniline) with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. chemrxiv.org This intermediate is then decomposed, typically using a desulfurating agent, to yield the final isothiocyanate product. chemrxiv.orgijacskros.com For instance, trifluoromethanesulfonyl anhydride (Tf₂O) has been demonstrated as an effective desulfurating reagent in this context. ijacskros.com

A less common but viable route for generating isothiocyanates involves the Staudinger/aza-Wittig reaction, starting from an azide (B81097) precursor. rsc.org In this approach, the corresponding aryl azide would be reacted to form the isothiocyanate, offering a pathway that avoids harsh reagents. rsc.org

Optimization of Reaction Conditions for Improved Selectivity and Yield in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. Key parameters that are typically adjusted include the choice of solvent, base, catalyst, reaction temperature, and reagent stoichiometry.

The selection of the solvent is critical. High-boiling inert solvents such as chlorinated hydrocarbons (e.g., dichlorobenzene) or ethers (e.g., diphenylether) are often used, particularly in syntheses that require elevated temperatures, which can range from 80°C to 400°C. google.com For reactions involving dithiocarbamate intermediates, solvents like dichloromethane (B109758) are common. chemrxiv.org

The choice of base can significantly influence reaction efficiency. In the dithiocarbamate pathway, strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases such as sodium hydroxide (B78521) (NaOH) are frequently employed. rsc.orgchemrxiv.org The optimization of base and catalyst loading is essential; for example, in amine-catalyzed sulfurization of isocyanides, catalyst loading could be reduced to as low as 2 mol% under optimized concentration conditions. semanticscholar.org

Temperature is another key variable. While some modern protocols are designed to proceed at room temperature, traditional methods often require heating to drive the reaction to completion. ijacskros.comgoogle.com For instance, vapor phase reactions for similar chloro-substituted compounds can be carried out at temperatures between 200°C and 450°C. googleapis.com The table below illustrates how varying reaction conditions can impact product yield in a related amidation reaction, highlighting the principles applicable to optimizing organic syntheses. researchgate.net

| Example | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Present | Present | Present | Not Specified | 98 |

| 2 | Present | Present | Absent | Not Specified | 90 |

| 3 | Absent | Present | Absent | Not Specified | 32 |

| 4 | Absent | Absent | Absent | 150 | 32 |

| 5 | Present | K₂CO₃ | Absent | 150 | 39 |

| 6 | Present | NaH | Absent | Not Specified | 80 |

Methodologies for Purity Assessment and Structural Validation of Synthesized this compound

After synthesis, rigorous methods are required to assess the purity of this compound and validate its chemical structure. Beyond basic techniques, advanced analytical methods are employed.

Chromatographic techniques are fundamental for purity assessment. Flash chromatography on silica (B1680970) gel is a standard method for purification, with eluents like hexane (B92381) or pentane (B18724) used to isolate the pure isothiocyanate. ijacskros.com The purity of the final product can be confirmed using techniques like High-Performance Liquid Chromatography (HPLC).

For structural validation, X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a crystalline sample. nih.govresearchgate.netnih.gov This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular geometry. nih.govnih.gov

Spectroscopic methods are indispensable for confirming the identity of the synthesized compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is a cornerstone technique. ¹H NMR would confirm the substitution pattern on the aromatic ring, while ¹³C NMR would show a characteristic signal for the isothiocyanate carbon (-N=C =S). For fluorinated compounds, ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atom. googleapis.com Complete assignment of NMR signals is often supported by two-dimensional techniques like HSQC and HMBC. researchgate.net

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups. The isothiocyanate group exhibits a strong and very characteristic asymmetric stretching vibration, typically appearing in the range of 2000-2200 cm⁻¹. researchgate.netnist.gov The presence of this band is a strong indicator of successful synthesis. Vibrations related to C-Cl stretching are generally observed in the 505-760 cm⁻¹ range. researchgate.net

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental formula of the compound. ijacskros.com This provides definitive confirmation of the chemical composition. googleapis.com The fragmentation pattern observed in the mass spectrum can also offer further structural information.

The table below summarizes key data points for related fluorophenyl and chlorophenyl isothiocyanates, which are analogous to the target compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Property/Data |

|---|---|---|---|---|

| 3-Fluorophenyl isothiocyanate | 404-72-8 | C₇H₄FNS | 153.18 | Boiling Point: 227°C |

| 3-Chlorophenyl isothiocyanate | 2392-68-9 | C₇H₄ClNS | 169.63 | Refractive Index (n20/D): 1.6585 |

| 3-Chloro-4-fluorophenyl isothiocyanate | 137724-66-4 | C₇H₃ClFNS | 187.62 | IR spectrum available in NIST database nist.gov |

| 5-Chloro-2-fluorophenyl isothiocyanate | 247170-25-8 | C₇H₃ClFNS | 187.62 | Listed as a chemical intermediate chemicalbook.com |

Reactivity Profiles and Mechanistic Investigations of 5 Chloro 3 Fluorophenyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The isothiocyanate group is a heterocumulene that readily reacts with nucleophiles. mdpi.com The carbon atom is the primary site of electrophilic character and is attacked by a wide range of nucleophiles, leading to the formation of addition products. iiab.megeorganics.sk

The reaction of isothiocyanates with primary or secondary amines is a well-established method for the synthesis of N,N'-substituted thioureas. organic-chemistry.orgresearchgate.net The reaction of 5-Chloro-3-fluorophenyl isothiocyanate with an amine proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This addition forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea (B124793) derivative.

Kinetic studies on the aminolysis of analogous aryl isothiocyanates, such as p-nitrophenyl isothiocyanate, reveal that the reactions can involve kinetic terms that are second order with respect to the amine. rsc.org This suggests a mechanism where the reaction proceeds through a 1:1 intermediate formed between the amine and the isothiocyanate. A second molecule of the amine then acts as a catalyst, facilitating the prototropic rearrangement to the final thiourea product. rsc.org The reaction pathway is generally efficient and forms the basis for many synthetic applications, including the preparation of compounds with potential biological activity. mdpi.com

Table 1: Examples of Thiourea Formation via Aminolysis of Isothiocyanates This table presents generalized reactions for aryl isothiocyanates as specific examples for this compound are not readily available in the provided literature.

| Aryl Isothiocyanate | Amine | Product | Reference |

| 3,4,5-trimethoxybenzoyl isothiocyante | 3-fluoroaniline | 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | mdpi.com |

| Phenylisothiocyanate | Various primary amines | N-Aryl/alkyl-N'-phenylthiourea | researchgate.net |

| p-toluenesulfonyl isocyanate | 2-amino-1,3,4-thiadiazoles | Substituted thioureas containing a 1,3,4-thiadiazole (B1197879) ring | researchgate.net |

Aryl isothiocyanates react with alcohols (hydroxyl nucleophiles) and alkoxides (alkoxyl nucleophiles) to form O-alkyl thiocarbamates. nih.govresearchgate.net The reaction with this compound would involve the nucleophilic attack of the oxygen atom from the alcohol on the isothiocyanate carbon. Similar to aminolysis, this leads to an intermediate that rearranges to the final thiocarbamate product.

Studies on analogous reactions with isocyanates show that the reactivity of alcohols generally follows the order: primary > secondary > tertiary, due to steric hindrance. researchgate.net Kinetic investigations of alcohol-isocyanate reactions, which serve as a model, indicate that the process can be influenced by factors such as the structure of the alcohol, temperature, and solvent. researchgate.netcapes.gov.br For instance, reactions with long-chain alcohols like n-hexanol, n-heptanol, and n-octanol have been shown to exclusively yield the corresponding N-aryl-O-alkyl carbamate (B1207046) products. nih.gov It is reasonable to infer that the kinetics of the reaction with this compound would be similarly affected, with primary alcohols reacting more rapidly than secondary alcohols. The electron-withdrawing substituents on the phenyl ring are expected to increase the reaction rate by enhancing the electrophilicity of the isothiocyanate carbon.

The isothiocyanate group can participate in cycloaddition reactions to form a variety of heterocyclic compounds. chemrxiv.org These reactions are valuable in synthetic organic chemistry for constructing complex molecular architectures. For example, aryl isothiocyanates have been shown to react with alkyl azides. acs.orgkuleuven.be These reactions, typically conducted at elevated temperatures, can yield multiple products, including 1,2,4-dithiazolidines and 1,2,4-thiadiazoles, depending on the reaction conditions and the structure of the reactants. researchgate.net The reaction of this compound with an azide (B81097) would likely proceed through a [3+2] cycloaddition mechanism, where the azide acts as a 1,3-dipole reacting with the C=S bond of the isothiocyanate.

Electrophilic Characteristics and Subsequent Transformations of the Isothiocyanate Carbon

The carbon atom of the isothiocyanate moiety (–N=C=S) in this compound is inherently electrophilic due to the electronegativity of the adjacent nitrogen and sulfur atoms. georganics.skwikipedia.org This electrophilic character is the cornerstone of its reactivity, making it a target for nucleophiles. wikipedia.org The strong electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring significantly amplify the partial positive charge on this carbon, further increasing its reactivity towards nucleophilic attack compared to unsubstituted phenyl isothiocyanate.

Upon nucleophilic attack, the C=N or C=S double bond breaks, leading to a tetrahedral intermediate. This intermediate is typically unstable and undergoes subsequent transformations, such as protonation or rearrangement, to yield stable final products like the thioureas and thiocarbamates discussed previously. The structural flexibility of the isothiocyanate group can influence its spectral properties, with the isothiocyanate carbon signal in ¹³C NMR spectra often being broadened due to conformational dynamics. nih.gov

Mechanisms of Rearrangement and Decomposition Pathways under Varied Conditions

Aryl isothiocyanates can undergo rearrangements and decomposition, particularly under thermal or acidic/basic conditions. figshare.com One of the most common decomposition pathways is hydrolysis, which is typically slow in neutral water but can be promoted by acid. For this compound, acid-catalyzed hydrolysis would involve protonation of the nitrogen atom, followed by nucleophilic attack of water at the carbon center. The resulting thiocarbamic acid intermediate is unstable and rapidly decomposes to the corresponding amine (5-chloro-3-fluoroaniline), carbon dioxide, and hydrogen sulfide.

The pH of the reaction medium plays a critical role in the decomposition of isothiocyanates. nih.gov Under acidic conditions, the hydrolysis pathway leading to amines is favored. In some cases, intramolecular rearrangements can occur, such as the tert-amino effect-promoted rearrangement of specific aryl isothiocyanates to form benzimidazothiazepine derivatives, although this requires specific functional groups to be present on the molecule. figshare.com

Kinetics and Thermodynamics of Reactions Involving this compound

The kinetics of reactions involving this compound are strongly influenced by the electronic properties of the substituted phenyl ring. The presence of both a chloro and a fluoro group, which are electron-withdrawing via induction, increases the electrophilicity of the isothiocyanate carbon. This leads to an acceleration of the rate of nucleophilic addition reactions compared to unsubstituted phenyl isothiocyanate.

Kinetic studies of the aminolysis of p-nitrophenyl isothiocyanate, which also contains a strong electron-withdrawing group, have shown that the reaction mechanism can be complex, often exhibiting second-order kinetics with respect to the amine nucleophile. rsc.org This implies a multi-step process involving a pre-equilibrium formation of an intermediate, followed by a rate-determining step that is catalyzed by a second amine molecule. rsc.org

Similarly, the rate of hydrolysis is dependent on factors such as acid concentration and temperature. Studies on various aryl isothiocyanates in aqueous perchloric acid show that electron-releasing substituents tend to favor the reaction, which may seem counterintuitive but has been proposed to relate to a mechanism involving simultaneous proton transfer and nucleophilic attack in a cyclic transition state. However, the enhanced electrophilicity of the carbon in this compound would still be a dominant factor in most nucleophilic additions.

Table 2: Factors Influencing Reaction Kinetics of Aryl Isothiocyanates This table summarizes general kinetic trends applicable to this compound based on studies of analogous compounds.

| Reaction Type | Influencing Factor | Effect on Rate | Rationale | Reference |

| Aminolysis | Nucleophile Basicity | Increases | More basic amines are stronger nucleophiles. | rsc.org |

| Aminolysis | Amine Concentration | Can be second-order | A second amine molecule can catalyze the reaction. | rsc.org |

| Hydrolysis | Acid Concentration | Increases (catalysis) | Protonation of the isothiocyanate facilitates nucleophilic attack by water. | |

| Nucleophilic Addition | Ring Substituents (e.g., -Cl, -F) | Increases | Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon. | arkat-usa.org |

| Reaction with Alcohols | Steric Hindrance | Decreases | Bulky alcohols (secondary, tertiary) react slower than primary alcohols. | researchgate.net |

Elucidation of Rate-Determining Steps and Transition State Structures

The mechanism of such reactions can be either a concerted process or a stepwise one. In a stepwise mechanism, the reaction proceeds through an intermediate, and the rate-limiting step can be either the formation or the breakdown of this intermediate. For instance, in reactions with certain nucleophiles, a zwitterionic tetrahedral intermediate is formed, and the subsequent expulsion of the leaving group can be the rate-determining step.

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the transition state structures of these reactions. These studies help in understanding the electronic and structural changes that occur during the reaction. The transition state in the reaction of an aryl isothiocyanate with a nucleophile typically involves the partial formation of a new bond between the nucleophile and the isothiocyanate carbon, accompanied by the simultaneous weakening of the carbon-sulfur double bond.

| Reaction Type | Nucleophile | Potential Rate-Determining Step |

|---|---|---|

| Thiourea Formation | Amines | Nucleophilic attack on the isothiocyanate carbon |

| General Nucleophilic Addition | Various Nucleophiles | Formation or breakdown of a tetrahedral intermediate |

Influence of Substituent Effects on Reaction Rates and Equilibria

The presence of chloro and fluoro substituents on the phenyl ring of this compound significantly influences its reactivity. Both chlorine and fluorine are electron-withdrawing groups, which increases the electrophilicity of the central carbon atom in the isothiocyanate group. This enhanced electrophilicity makes the compound more susceptible to nucleophilic attack, thereby increasing the reaction rates.

The positions of these substituents are crucial. The fluorine atom at the 3-position and the chlorine atom at the 5-position exert a combined electron-withdrawing effect on the aromatic ring. This effect can be analyzed using Hammett plots, where the rate of reaction is correlated with the electronic properties of the substituents. For meta and para-substituted anilines reacting with phenyl isothiocyanate, the reactivity of the amino group shows a linear dependence on the electron density of the nitrogen atom. rsc.org This indicates that electron-withdrawing substituents on the phenyl isothiocyanate ring will accelerate the reaction with nucleophiles.

These substituent effects also have an impact on the equilibrium of reversible reactions. The electron-withdrawing nature of the halogen substituents can stabilize the resulting adduct, thereby shifting the equilibrium towards the products.

| Substituent | Position | Electronic Effect | Impact on Reaction Rate with Nucleophiles |

|---|---|---|---|

| Chloro | 5 | Electron-withdrawing | Increase |

| Fluoro | 3 | Electron-withdrawing | Increase |

Chemo- and Regioselectivity in Complex Reaction Systems

In complex molecules with multiple potential reaction sites, this compound can exhibit significant chemo- and regioselectivity. The isothiocyanate group is an electrophile that preferentially reacts with nucleophiles. The selectivity of this reaction is governed by factors such as the nature of the nucleophilic atoms and steric hindrance.

For instance, in a molecule containing both an amine and a hydroxyl group, the isothiocyanate will preferentially react with the more nucleophilic amine group. This is a common strategy in synthetic chemistry to achieve selective modifications of multifunctional compounds.

Regioselectivity comes into play when a nucleophile has multiple atoms that can attack the isothiocyanate. In such cases, the reaction will favor the formation of the thermodynamically more stable product or the product that is formed through the kinetically favored pathway. The electron-withdrawing substituents on the phenyl ring of this compound can influence this selectivity by modulating the electronic properties of the isothiocyanate group. For example, in reactions with substituted anilines, ortho-substituents can lead to deviations from the expected reactivity patterns due to steric hindrance, which affects the regioselectivity of the reaction. rsc.org

| Selectivity Type | Governing Factors | Example |

|---|---|---|

| Chemoselectivity | Relative nucleophilicity of different functional groups | Preferential reaction with an amine over a hydroxyl group |

| Regioselectivity | Steric hindrance and electronic effects | Influence of ortho-substituents on the attacking nucleophile |

Applications of 5 Chloro 3 Fluorophenyl Isothiocyanate in Medicinal and Chemical Biology Research

Design and Synthesis of Novel Chemical Scaffolds for Mechanistic Biological Investigations

The strategic use of 5-chloro-3-fluorophenyl isothiocyanate in synthesis allows for the creation of novel molecular architectures designed to interact with biological systems. Its role as a foundational reagent facilitates the generation of libraries of compounds for screening and mechanistic studies.

The isothiocyanate group is an electrophilic moiety that reacts with a wide array of nucleophiles, making it an ideal starting point for creating diverse derivatives. The primary derivatization strategy involves the addition of nucleophiles across the C=N bond of the isothiocyanate. This approach is fundamental to constructing more complex molecules with potential biological activity. For instance, reactions with primary or secondary amines yield substituted thiourea (B124793) derivatives, while reactions with hydrazines can lead to thiosemicarbazides, which are precursors for various heterocyclic systems. nih.gov

These reactions are typically high-yielding and proceed under mild conditions, making this compound a valuable tool in diversity-oriented synthesis. rsc.org The resulting thiourea or thiosemicarbazide (B42300) core can be further modified, or it can serve as the final bioactive scaffold itself. The chloro- and fluoro-substituents on the aromatic ring are critical for modulating the electronic and steric properties of the resulting molecules, which in turn can fine-tune their biological target affinity and selectivity.

| Nucleophile | Resulting Derivative Core | Potential Application Area |

| Primary/Secondary Amines | N,N'-Substituted Thioureas | Enzyme Inhibitors, Receptor Ligands |

| Hydrazines/Hydrazides | Thiosemicarbazides | Precursors to Heterocycles, Metal Chelators |

| Alcohols/Thiols | Thiocarbamates/Dithiocarbamates | Bioconjugation, Prodrugs |

| Amino Acids | Peptidomimetic structures | Probes for Protein-Protein Interactions |

Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in natural products and approved pharmaceutical agents. rdd.edu.iqresearchgate.net Isothiocyanates, including this compound, are valuable precursors for the synthesis of a wide range of N- and S-containing heterocycles. rsc.org For example, intramolecular or intermolecular cyclization reactions of the thiourea or thiosemicarbazide derivatives can yield important heterocyclic scaffolds such as thiadiazoles, quinazolinones, and thiazolines. nih.govrsc.org

These heterocyclic structures serve as rigid scaffolds that can position key pharmacophoric features in a defined three-dimensional space, facilitating specific interactions with biological targets like enzymes or receptors. mdpi.com The exploration of these isothiocyanate-derived heterocycles allows researchers to interrogate biological systems by providing chemical tools to modulate the function of specific proteins or pathways. rdd.edu.iq The diversity of accessible heterocyclic systems from a single isothiocyanate starting material enables the construction of compound libraries for screening against various biological targets. rsc.org

| Heterocyclic System | Synthetic Precursor from Isothiocyanate | General Biological Significance |

| 1,3,4-Thiadiazoles | Thiosemicarbazides | Antibacterial, Antifungal, Anticancer Activities ijpsr.info |

| 2-Thioxo-quinazolinones | Anthranilic acid derivatives | Diverse pharmacological activities |

| 2-Imino-thiazolines | Amino-alcohol or -thiol derivatives | Enzyme inhibition, Receptor modulation |

| 1,2,4-Triazole-3-thiones | Hydrazides | Antifungal, Antibacterial mdpi.com |

Molecular Interactions and Mechanistic Biology Studies of this compound Derivatives

While this compound is primarily a synthetic intermediate, its derivatives are designed for specific molecular interactions within a biological context. Pre-clinical and in vitro studies on related isothiocyanate derivatives have elucidated various mechanisms of action, providing a framework for investigating novel compounds derived from this specific building block.

Derivatives of isothiocyanates are known to exert biological effects by modulating various cellular signaling pathways. nih.gov These compounds can influence pathways critical for cell survival, proliferation, and death, such as apoptosis and cell cycle regulation. cabidigitallibrary.orgresearchgate.net A primary mechanism involves the induction of apoptosis through the mitochondrial pathway, often involving the release of cytochrome c and the activation of caspases. cabidigitallibrary.orgresearchgate.net

Furthermore, isothiocyanates have been shown to interact with key signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. cabidigitallibrary.org They can also modulate the activity of transcription factors such as nuclear factor kappa B (NF-κB), which plays a central role in inflammation and cell survival. nih.gov The investigation of derivatives of this compound would focus on their ability to modulate these and other signaling pathways in various cell-based assays, providing insight into their mechanism of action at a cellular level.

A significant area of isothiocyanate research focuses on their interaction with enzymes. nih.gov Isothiocyanates are known modulators of biotransformation enzymes, including Phase I enzymes like the cytochrome P450 (CYP) family and Phase II detoxification enzymes such as glutathione (B108866) S-transferases (GST) and UDP-glucuronosyl transferases (UGT). nih.govresearchgate.net The mechanism of modulation can involve direct inhibition of Phase I enzymes, which are often responsible for activating pro-carcinogens, and induction of Phase II enzymes, which facilitate the detoxification and excretion of harmful substances. researchgate.net

The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic residues, such as cysteine thiols, within the active site of an enzyme, leading to covalent modification and altered activity. The study of derivatives from this compound would involve mechanistic assays to determine their specific effects on these and other enzymatic targets, such as kinases or proteases, to understand the molecular basis of their activity.

Pre-clinical profiling would involve a battery of binding assays and functional screens to identify specific ligand-target interactions. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and kinetics of these derivatives to their purified protein targets. These mechanistic studies are crucial for validating the intended target and understanding the structure-activity relationship of newly synthesized compounds.

Elucidation of Biological Pathways Affected by Isothiocyanate Activity (e.g., Nrf2, NF-κB, PI3K/AKT/mTOR)

Isothiocyanates as a class are well-documented modulators of critical cellular signaling pathways involved in inflammation, oxidative stress, and cell survival. These effects are foundational to their investigation in medicinal chemistry.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary target of ITCs. nih.govmdpi.comyoutube.com Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1. oregonstate.edu Many ITCs, including sulforaphane (B1684495), are potent inducers of the Nrf2 antioxidant response. nih.govyoutube.comnih.gov They react with specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. mdpi.com In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of numerous cytoprotective genes, including antioxidant and phase II detoxification enzymes. mdpi.com Sulforaphane has been identified as one of the most potent naturally occurring inducers of Nrf2. youtube.comnih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov ITCs have been shown to suppress NF-κB activation. nih.govnih.gov This can occur by preventing the degradation of the IκBα inhibitor protein, which in turn blocks the translocation of the active p65 subunit of NF-κB to the nucleus. nih.govnews-medical.net By inhibiting NF-κB, ITCs can reduce the expression of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines like TNF-α and IL-6. nih.govnews-medical.net Studies comparing different synthetic ITCs have shown that their chemical structure significantly influences their NF-κB inhibitory potency. nih.gov

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in various cancers. mdpi.comresearchgate.net Several ITCs have been found to inhibit this pathway. mdpi.com For instance, sulforaphane can inhibit the mechanistic target of rapamycin (B549165) (mTOR) and decrease the catalytic activity of AKT. nih.gov Phenylhexyl isothiocyanate (PHI) has been shown to dephosphorylate key proteins in the PI3K/Akt pathway. nih.gov Inhibition of this pathway by ITCs can lead to reduced cancer cell proliferation and survival. mdpi.commdpi.com

Table 1: General Effects of Isothiocyanates on Key Biological Pathways

| Pathway | General Effect of ITCs | Key Molecular Events | Example ITC |

|---|---|---|---|

| Nrf2 | Activation | ITC modifies Keap1, releasing Nrf2 for nuclear translocation and activation of ARE-dependent genes. mdpi.com | Sulforaphane nih.govnih.gov |

| NF-κB | Inhibition | ITC prevents IκBα degradation, blocking nuclear translocation of the NF-κB p65 subunit. nih.gov | Phenethyl isothiocyanate (PEITC) nih.gov |

| PI3K/AKT/mTOR | Inhibition | ITC decreases phosphorylation of AKT and other downstream targets like mTOR, leading to reduced cell survival signaling. mdpi.comnih.gov | Allyl-isothiocyanate (AITC), Butyl-isothiocyanate (BITC) mdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts (Pre-clinical)

While specific SAR studies for this compound are not widely published, general principles for aryl isothiocyanates provide a framework for understanding how its structure influences bioactivity. SAR studies on arylalkyl isothiocyanates show that factors like alkyl chain length and the presence of aromatic rings significantly impact their potency as inhibitors of specific enzymes and carcinogenic processes. oup.comnih.govresearchgate.net For instance, increasing the alkyl chain length of arylalkyl ITCs can enhance their inhibitory activity up to a certain point. oup.com

The introduction of halogen atoms (chlorine and fluorine) onto the phenyl ring of an isothiocyanate has profound effects on its chemical properties and, consequently, its biological activity.

Lipophilicity and Membrane Permeability: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups. This electronic perturbation can alter the reactivity of the isothiocyanate group and influence non-covalent interactions (e.g., dipole-dipole, halogen bonding) with target proteins.

Metabolic Stability: Halogenation, particularly fluorination, can block sites of metabolic oxidation, increasing the metabolic stability and bioavailability of the compound.

Binding Interactions: The specific placement of halogens can lead to new, favorable interactions within a protein's binding pocket, potentially increasing affinity and selectivity. Studies on other halogenated compounds have shown that the substitution pattern can significantly influence biological activity.

Based on the general principles of ITC activity and the influence of halogenation, analogues of this compound can be rationally designed to improve their utility as mechanistic probes. The design of hybrid molecules, for example, has been employed to combine the properties of an ITC with another pharmacophore to create agents with dual activity. nih.govnih.gov

Key design strategies could include:

Varying Halogen Position: Moving the chloro and fluoro groups to different positions on the phenyl ring to probe the steric and electronic requirements of the target binding site.

Introducing Additional Functional Groups: Adding hydrogen bond donors/acceptors or groups that can form other specific interactions to enhance binding affinity and selectivity for a particular protein target.

Modifying the Linker: For arylalkyl isothiocyanates, altering the length and flexibility of the alkyl chain connecting the phenyl ring to the ITC group can optimize interactions with the target. nih.gov

Application in Probe Development for Chemical Biology Research

The high reactivity of the isothiocyanate group makes it an excellent chemical handle for the development of probes to study biological systems. nih.gov ITCs react readily with nucleophilic residues on proteins, primarily the ε-amino group of lysine (B10760008) and the thiol group of cysteine, to form stable thiourea or dithiocarbamate (B8719985) linkages, respectively. nih.govacs.orgmostwiedzy.pl

This compound can serve as a reactive component in the synthesis of chemical probes.

Fluorescent Probes: The compound can be covalently attached to a fluorophore that contains a reactive amine. This is analogous to the well-established synthesis of Fluorescein isothiocyanate (FITC), a widely used reagent for labeling proteins. acs.orgnih.gov The resulting probe would allow for the visualization and tracking of protein targets within cells or tissues.

Affinity Probes: The isothiocyanate can be conjugated to an affinity tag, such as biotin. This creates a probe that can be used for affinity purification of its binding partners, helping to identify the cellular targets of the parent compound.

Bioconjugation is the process of covalently linking molecules, and the isothiocyanate group is a valuable tool for this purpose. rsc.org The reaction of this compound with proteins is a key strategy for studying its molecular interactions.

The primary reaction involves the nucleophilic attack of an amine or thiol group on the central carbon of the isothiocyanate moiety. The selectivity of this reaction can often be controlled by pH; reactions with lysine residues are favored at more basic pH (e.g., 9.0–11.0), while reactions with cysteine are more efficient at weakly basic pH (e.g., 7.4–9.1). nih.gov This differential reactivity can be exploited to selectively label specific residues on a protein of interest, providing insights into its structure, function, and interactions. The formation of these stable covalent adducts allows for the identification of protein targets and the elucidation of the mechanism of action. nih.gov

Table 2: Bioconjugation Reactions of Isothiocyanates

| Nucleophile | Amino Acid Residue | Resulting Linkage | Optimal pH |

|---|---|---|---|

| Primary Amine (-NH₂) | Lysine (ε-amino group), Protein N-terminus | Thiourea | ~9.0 - 11.0 nih.gov |

| Thiol (-SH) | Cysteine | Dithiocarbamate | ~7.4 - 9.1 nih.gov |

Computational and Theoretical Studies of 5 Chloro 3 Fluorophenyl Isothiocyanate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules like 5-Chloro-3-fluorophenyl Isothiocyanate. These calculations provide a detailed picture of the electron distribution and molecular geometry, which are determinants of the compound's stability, reactivity, and interaction with other molecules.

Conformational Analysis and Tautomerism

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its physical and biological properties. For this compound, conformational analysis focuses on the rotational barrier around the C-N bond, which connects the phenyl ring to the isothiocyanate group. While the isothiocyanate group itself is largely linear, its orientation relative to the substituted phenyl ring can vary.

Computational studies on similar phenyl isothiocyanates suggest that the planar conformation, where the isothiocyanate group lies in the same plane as the phenyl ring, is generally the most stable due to favorable π-conjugation between the ring and the -N=C=S moiety. However, non-planar, or twisted, conformations can also exist and may be accessible at room temperature. The energy difference between these conformers is a key parameter determined through computational analysis. For instance, a DFT study on a related compound, N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), which contains the p-fluorophenyl isothiocyanate moiety, demonstrated a good correlation between the calculated structure and the experimental X-ray diffraction data, underscoring the reliability of these computational methods. mdpi.com

Tautomerism, the interconversion of structural isomers, is not a significant consideration for this compound in its ground state, as the isothiocyanate form is overwhelmingly more stable than any potential tautomeric forms.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | 0.00 |

| Twisted | 90° | ~2-4 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals in this compound provide critical information about its electrophilic and nucleophilic character.

The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilicity. In contrast, the LUMO represents the molecule's capacity to accept electrons, reflecting its electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For aryl isothiocyanates, the HOMO is typically localized on the phenyl ring and the sulfur atom, while the LUMO is centered on the carbon atom of the isothiocyanate group. This distribution suggests that the molecule is susceptible to nucleophilic attack at the isothiocyanate carbon. The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring is expected to lower the energy of both the HOMO and LUMO, potentially increasing the electrophilicity of the isothiocyanate carbon. A computational study on 4-Trifluoromethyl Phenyl Isothiocyanate, another halogenated aryl isothiocyanate, supports these general findings. joasciences.com

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | ~ -6.5 to -7.5 | Phenyl ring, Sulfur atom |

| LUMO | ~ -1.5 to -2.5 | Isothiocyanate Carbon atom |

| HOMO-LUMO Gap | ~ 4.0 to 6.0 | - |

Electrostatic Potential Surface Analysis for Nucleophilic and Electrophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of high negative potential around the sulfur and nitrogen atoms of the isothiocyanate group, due to the presence of lone pairs of electrons. Conversely, the carbon atom of the isothiocyanate group would exhibit a positive potential, making it the primary site for nucleophilic attack. The electron-withdrawing nature of the chlorine and fluorine atoms would also influence the electrostatic potential of the phenyl ring, creating regions of varying potential across the aromatic system. In a study of 4-Trifluoromethyl Phenyl Isothiocyanate, the most significant negative electrostatic potential was found to be localized at the CF3 group, indicating these areas as favorable for electrophilic interactions. joasciences.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Pre-clinical, Mechanistic)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein (target). These methods are fundamental in preclinical drug discovery for understanding the mechanism of action of potential therapeutic agents.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their complementarity and interaction energies. The score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction.

For this compound, docking studies would be employed to identify potential protein targets and to predict how the molecule binds to them. The isothiocyanate group is known to form covalent bonds with nucleophilic residues, such as cysteine, in proteins. Docking simulations can help to identify which residues in a binding pocket are suitably positioned to react with the electrophilic carbon of the isothiocyanate. In a study on various phenyl isothiocyanates, molecular docking revealed favorable binding affinities with target proteins, which correlated with their observed biological activity. nih.gov

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase | ~ -7.0 to -9.0 | Cys285 | Covalent bond with isothiocyanate |

| Leu188 | Hydrophobic interaction with phenyl ring | ||

| Asp301 | Hydrogen bond with a substituent |

Elucidation of Molecular Recognition Principles at the Atomic Level

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations can be used to assess the stability of the docked complex and to analyze the detailed interactions that govern molecular recognition.

An MD simulation of a this compound-protein complex would reveal how the ligand and protein adapt to each other upon binding. It can provide information on the stability of hydrogen bonds, hydrophobic interactions, and any covalent bonds that may form. By analyzing the trajectory of the simulation, researchers can understand the key molecular recognition principles at the atomic level, such as the specific roles of the chloro and fluoro substituents in modulating the binding affinity and selectivity. For instance, MD simulations performed on a thiourea (B124793) derivative, N-(phenylcarbamothioyl)-4-chloro-benzamide, indicated stable ligand-receptor interactions over the simulation time. jppres.com

Reaction Mechanism Elucidation Through Advanced Computational Methods

Solvent Effects on Reaction Kinetics and Thermodynamics

No data tables or detailed research findings specific to this compound could be generated for these topics. Information on analogous compounds exists but falls outside the strict scope of the user's request.

Emerging Research Directions and Future Perspectives for 5 Chloro 3 Fluorophenyl Isothiocyanate

Integration of 5-Chloro-3-fluorophenyl Isothiocyanate in Advanced Materials Science Research

The reactive nature of the isothiocyanate functional group (–N=C=S) makes it a versatile building block for the synthesis of a wide array of polymers and functional materials. The presence of chlorine and fluorine atoms on the phenyl ring of this compound can further modulate the properties of these materials, such as thermal stability, solubility, and refractive index.

Development as Monomers for Novel Polymer Architectures

This compound is a promising monomer for the synthesis of novel polymer architectures, particularly polythioureas and polythioimidocarbonates. The isothiocyanate group readily reacts with primary amines to form thiourea (B124793) linkages, a fundamental reaction in step-growth polymerization. This allows for the creation of linear or cross-linked polythioureas with predictable structures. Aromatic isothiocyanates, in particular, are known to polymerize more rapidly than their aliphatic counterparts in certain reactions, such as in alternating copolymerization with epoxides. researchgate.net

The incorporation of the 5-chloro-3-fluorophenyl moiety into the polymer backbone is expected to confer specific properties. For example, the halogen atoms can increase the polymer's refractive index and enhance its thermal stability. Research into the copolymerization of aromatic isothiocyanates with other monomers like aziridines or epoxides has opened pathways to materials such as polyisothioureas and polythioimidocarbonates. researchgate.net These polymers are noted for their high refractive indices and potential applications in optical materials and electron beam lithography. researchgate.net

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Co-monomer(s) | Key Linkage | Potential Properties |

| Polythiourea | Diamines | Thiourea (-NH-CS-NH-) | High thermal stability, specific solubility profiles, metal-ion binding capabilities. |

| Polythioimidocarbonate | Epoxides | Thioimidocarbonate | High refractive index, potential for use as positive resists in lithography. researchgate.net |

| Polyisothiourea | Aziridines | Isothiourea | Tunable properties based on substituents, potential for further functionalization. |

Application in Functional Coatings and Responsive Materials

The reactivity of the isothiocyanate group also allows for the surface functionalization of various substrates, leading to the development of functional coatings and responsive materials. Isothiocyanates can be grafted onto surfaces that have been pre-functionalized with amine groups, such as silica (B1680970) nanoparticles, to create tailored interfaces. nih.govnih.gov This approach can be used to alter the surface properties of materials, for instance, to control their interaction with biological molecules or to introduce gatekeeper functionalities for controlled drug release systems. nih.govnih.gov

Furthermore, polymers derived from isothiocyanates can exhibit responsive behaviors. For example, polythioureas are known for their ability to bind heavy metal ions and for their self-healing properties. researchgate.net The specific structure of this compound could be leveraged to create materials that respond to external stimuli such as temperature, pH, or specific analytes. The development of hydrogels loaded with isothiocyanate-based microemulsions for agricultural applications highlights the potential for creating controlled-release systems. mdpi.com While this research used simpler isothiocyanates, the principles could be extended to more complex monomers like this compound to develop advanced responsive systems.

Development of Advanced Analytical Methodologies for Complex Research Matrices

As this compound and its derivatives find use in more complex applications, the need for advanced analytical methods to detect and quantify them at trace levels becomes critical. Research is focusing on enhancing the sensitivity, selectivity, and throughput of current analytical techniques.

Optimization of Chromatographic and Spectrometric Techniques for Trace Analysis in Research Samples

The analysis of isothiocyanates in complex matrices, such as biological fluids or environmental samples, often requires sophisticated separation and detection techniques. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the primary methods employed. mdpi.com

For a halogenated compound like this compound, GC-MS is a particularly suitable technique. Optimization of GC-MS methods would involve selecting the appropriate capillary column and tuning the MS parameters to achieve high sensitivity and selectivity. restek.comchromatographyonline.comchromatographyonline.com The presence of chlorine provides a distinct isotopic pattern that aids in confident identification. Techniques like large volume injection can be used to enhance sensitivity for trace-level detection in water samples. restek.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful tool, especially for analyzing derivatives or metabolites. acs.orgnih.gov Since many isothiocyanates lack strong chromophores for UV detection and can be thermally unstable for GC, derivatization is often employed. mdpi.com Reagents like N-acetyl-l-cysteine can be used to create derivatives that are more amenable to LC-MS analysis, enhancing their ionization and allowing for robust quantification. acs.org The development of such methods for this compound would enable precise tracking in various research contexts.

Table 2: Comparison of Analytical Techniques for this compound

| Technique | Key Optimization Parameters | Advantages for this Compound | Potential Challenges |

| GC-MS | Column phase, temperature program, ion source tuning, selected ion monitoring (SIM). chromatographyonline.comchromatographyonline.com | High resolution, sensitive for volatile halogenated compounds, chlorine isotope pattern aids identification. restek.com | Potential for thermal degradation; derivatization may be needed for certain applications. mdpi.com |

| LC-MS/MS | Mobile phase composition, gradient elution, stationary phase, MS/MS transition optimization. nih.gov | Suitable for non-volatile derivatives, high sensitivity and selectivity, avoids thermal stress. | May require derivatization to improve ionization efficiency and chromatographic retention. acs.org |

High-Throughput Screening Methodologies for Derivative Libraries

To explore the full potential of this compound, particularly in areas like drug discovery or materials science, it is necessary to synthesize and screen libraries of its derivatives. High-throughput screening (HTS) methodologies are essential for rapidly evaluating large numbers of compounds.

Given the electrophilic nature of the isothiocyanate group, screening assays can be designed based on its reactivity. nih.gov Fluorescence-based assays are particularly well-suited for HTS. rsc.orgnih.gov One approach involves a competition assay where the test compound (an isothiocyanate derivative) reacts with a nucleophile like glutathione (B108866); the remaining unreacted nucleophile is then quantified using a fluorescent probe. rsc.org A decrease in fluorescence would indicate that the test compound is reactive. Another strategy is to use a fluorescent thiol probe that becomes fluorescent upon reacting with an electrophile. nih.gov These methods can be adapted to microplate formats (e.g., 384- or 1536-well plates) and automated for rapid screening of derivative libraries derived from this compound. nuvisan.com

Novel Synthetic Applications Beyond Traditional Organic Transformations

While the reaction of isothiocyanates with amines to form thioureas is their most common application, there is growing interest in exploring their utility in more complex and novel synthetic transformations. The unique reactivity of the heterocumulene (-N=C=S) functionality allows it to participate in a variety of cycloaddition and multicomponent reactions. mdpi.com

Aryl isothiocyanates can undergo [2+2], [3+2], or [4+2] cycloaddition reactions with a range of reactants, leading to the formation of diverse five- and six-membered heterocyclic compounds. arkat-usa.orgacs.orgacs.org These heterocycles are valuable scaffolds in medicinal chemistry and materials science. For example, the reaction of phenyl isothiocyanate with certain heterometallic complexes has been shown to proceed via a [2+2] cycloaddition. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. nih.gov Isothiocyanates are excellent substrates for MCRs. For instance, the reaction of an isothiocyanate, an isocyanide, and a heteroarene like isoquinoline (B145761) can produce complex, annulated imidazole (B134444) derivatives. nih.gov Exploring the participation of this compound in such novel cycloaddition and multicomponent reactions could provide access to a wide range of unique and potentially functional molecules that are not accessible through traditional synthetic routes. researchgate.netnih.gov

Unexplored Reactivity Profiles and Catalytic Transformations of Halogenated Aryl Isothiocyanates

The reactivity of aryl isothiocyanates is well-established in the synthesis of a wide array of heterocyclic compounds and thiourea derivatives. However, the influence of specific halogenation patterns, such as in this compound, on this reactivity remains a largely unexplored frontier. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to significantly impact the electrophilicity of the central carbon atom of the isothiocyanate group, thereby altering its reaction kinetics and potentially enabling novel transformations.

Future research should focus on systematically investigating the reactivity of halogenated aryl isothiocyanates in cycloaddition reactions, reactions with nucleophiles, and metal-catalyzed cross-coupling reactions. For instance, the development of novel catalytic systems for the asymmetric synthesis of chiral thioureas and heterocyclic scaffolds from halogenated aryl isothiocyanates is a promising area. The unique electronic properties of these substrates could lead to enhanced catalyst performance and selectivity.

Furthermore, the application of computational chemistry will be instrumental in predicting and understanding the unexplored reactivity of these compounds. Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and reaction pathways of proposed transformations, guiding experimental efforts. Theoretical studies on the electronic effects of different halogen substituents on the aryl ring will help in the rational design of new reactions and catalysts. rsc.orgrsc.orgosti.gov

Table 1: Potential Areas of Unexplored Reactivity for Halogenated Aryl Isothiocyanates

| Reaction Type | Potential Research Focus |

| Cycloaddition Reactions | Investigation of [3+2] and [4+2] cycloadditions with novel dipolarophiles and dienes, catalyzed by Lewis acids or transition metals. |

| Nucleophilic Additions | Systematic study of reactions with a wider range of carbon, nitrogen, oxygen, and sulfur nucleophiles to synthesize novel functionalized thioureas and related compounds. |

| Catalytic Transformations | Development of new catalytic methods for cross-coupling reactions where the isothiocyanate group acts as a directing or activating group. |

| Radical Reactions | Exploration of radical-mediated additions to the isothiocyanate group to form novel carbon-sulfur and carbon-nitrogen bonds. |

Future Directions in the Design of Bioactive Isothiocyanate Derivatives for Mechanistic Biological Investigations

Isothiocyanates are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The halogen atoms in this compound can enhance its metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties and cellular uptake. This makes it an attractive scaffold for the design of novel bioactive molecules.

A key future direction is the development of isothiocyanate-based chemical probes to elucidate their mechanisms of action. These probes can be designed to incorporate reporter tags, such as fluorescent dyes or biotin, allowing for the identification of cellular targets and the visualization of their subcellular localization. nih.govglpbio.comnih.govsigmaaldrich.com For example, a fluorescently labeled derivative of this compound could be used to track its distribution within cells and identify its binding partners through proteomics approaches. nih.govnih.gov

The design of isothiocyanate derivatives as specific enzyme inhibitors or modulators of protein-protein interactions is another promising avenue. By systematically modifying the structure of the aryl ring and exploring different linkers to attach pharmacophores, it is possible to develop potent and selective bioactive compounds. These derivatives can then be used to probe the roles of specific signaling pathways in disease processes.

Table 2: Design Strategies for Bioactive Isothiocyanate Derivatives

| Design Strategy | Application in Mechanistic Biology |

| Fluorescent Labeling | Real-time imaging of cellular uptake, distribution, and target engagement. nih.govnih.gov |

| Affinity-Based Probes | Identification of protein targets through pull-down assays and mass spectrometry. nih.govrsc.org |

| Photoaffinity Labeling | Covalent capture of target proteins upon photoactivation for robust target identification. rsc.org |

| Click Chemistry Handles | Modular synthesis of complex probes and bioconjugates for diverse biological applications. |

Interdisciplinary Research Integrating Synthesis, Computational Chemistry, and Mechanistic Biology

To fully unlock the potential of this compound and its derivatives, an integrated, interdisciplinary research approach is essential. The synergy between synthetic organic chemistry, computational chemistry, and mechanistic biology will be crucial for the rational design, synthesis, and biological evaluation of new compounds.

Synthetic chemists can develop efficient and stereoselective methods for the synthesis of novel halogenated aryl isothiocyanates and their derivatives. Computational chemists can employ molecular docking and molecular dynamics simulations to predict the binding modes of these compounds with their biological targets and to rationalize their structure-activity relationships. nih.gov This computational insight can guide the design of more potent and selective molecules, reducing the need for extensive empirical screening.

Mechanistic biologists can then use these rationally designed compounds to investigate their effects on cellular and animal models of disease. Techniques such as proteomics, transcriptomics, and cell-based assays can be used to unravel the molecular mechanisms underlying the observed biological activities. mdpi.comnih.gov This iterative cycle of design, synthesis, and biological testing, informed by computational modeling, will accelerate the discovery and development of new therapeutic agents and research tools based on the halogenated aryl isothiocyanate scaffold.

A comprehensive understanding of the metabolic fate and bioavailability of these compounds is also critical for their translation into clinical applications. nih.govresearcher.lifemdpi.com Integrated studies that combine in vitro metabolic assays with in vivo pharmacokinetic studies will be necessary to optimize the drug-like properties of these derivatives.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer :

- Probit Analysis : Fit sigmoidal curves to LD data using software like GraphPad Prism. Account for covariates (e.g., animal weight) via ANCOVA .

- Confounding Factors : Use multivariate regression to isolate effects of impurities (e.g., residual thiocyanates) from the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.